molecular formula C27H26N6O3S B11667861 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11667861
M. Wt: 514.6 g/mol
InChI Key: ZCUUHAPTVVLVTN-OGLMXYFKSA-N
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Description

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and a hydrazide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.

    Condensation with Acetohydrazide: The final step involves the condensation of the triazole-sulfanyl intermediate with acetohydrazide in the presence of a suitable catalyst, such as acetic acid or sulfuric acid, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Antimicrobial and Anticancer Properties

Research indicates that triazole derivatives exhibit significant antimicrobial and anticancer activities. For instance, compounds similar to the one have been shown to possess:

  • Antibacterial Activity : Triazoles are often evaluated for their effectiveness against various bacterial strains. Studies suggest that modifications in the triazole structure can enhance antibacterial potency.
  • Antifungal Activity : Triazole compounds are well-known antifungal agents, with applications in treating infections caused by fungi. Their mechanism typically involves inhibiting fungal cytochrome P450 enzymes.
  • Anticancer Activity : The compound's structure suggests potential anticancer properties. Research has shown that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, related compounds have demonstrated cytotoxic effects on human cancer cell lines such as HCT-116 and MCF-7, with IC50 values indicating effective concentrations below 100 μM .

Applications in Medicinal Chemistry

The compound's potential as a 5-lipoxygenase (5-LOX) inhibitor has been highlighted in molecular docking studies. This suggests its usefulness in treating inflammatory diseases such as asthma or arthritis by inhibiting leukotriene synthesis . Furthermore, the anti-inflammatory properties associated with triazole derivatives make them candidates for developing new therapeutic agents.

Agricultural Applications

In addition to medicinal uses, triazole compounds are known for their roles in agriculture as fungicides and herbicides. Their ability to inhibit fungal growth can protect crops from various diseases, thereby improving agricultural productivity.

Case Studies and Research Findings

Several studies have documented the efficacy of triazole derivatives:

  • Anticancer Studies : A study published in Molecular Pharmacology demonstrated that certain triazole compounds could significantly reduce cell viability in cancer cell lines by inducing apoptosis through mitochondrial pathways .
  • In Vitro Antimicrobial Testing : Research has shown that triazole derivatives exhibit varying degrees of antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting their potential use as broad-spectrum antibiotics .
  • Inflammatory Disease Models : In silico studies have indicated that modifications to the triazole structure can enhance binding affinity to 5-LOX, suggesting avenues for drug design targeting inflammatory pathways .

Mechanism of Action

The mechanism of action of this compound is primarily based on its ability to interact with biological targets through its triazole ring and sulfanyl group. These interactions can disrupt cellular processes, leading to antimicrobial or antifungal effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can inhibit key enzymes or interfere with cell membrane integrity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(4-tert-butylphenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide
  • 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide

Uniqueness

The uniqueness of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications in research and industry.

Biological Activity

The compound 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide (CAS: 893726-22-2) is a triazole derivative that has garnered attention for its potential biological activities, particularly in antibacterial and anti-inflammatory applications. This article explores its synthesis, biological assays, and relevant case studies to elucidate its pharmacological profile.

Chemical Structure and Properties

The molecular formula of this compound is C27H26N5O3SC_{27}H_{26}N_{5}O_{3}S, and it features a complex structure that includes a triazole ring, a sulfanyl group, and a hydrazide moiety. The presence of the tert-butylphenyl and nitrophenyl groups contributes to its unique chemical behavior and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazones with triazole derivatives in the presence of coupling agents. The detailed synthetic pathway often requires optimization to achieve high yields and purity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antibacterial properties. For instance, a related compound was tested against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 20–40 µM for S. aureus and 40–70 µM for E. coli, indicating moderate antibacterial efficacy compared to standard antibiotics like ceftriaxone .

Bacterial StrainMIC (µM)
Staphylococcus aureus20–40
Escherichia coli40–70

These findings suggest that the compound may serve as a lead structure for developing new antibacterial agents.

Anti-inflammatory Activity

In addition to its antibacterial properties, the compound has shown promising anti-inflammatory effects. In vitro assays indicated that it can inhibit pro-inflammatory cytokines, which are pivotal in various inflammatory diseases. This action is potentially mediated through the modulation of signaling pathways involving NF-kB and MAPK .

Case Studies

  • Case Study on Antibacterial Efficacy : A study evaluated the efficacy of several triazole derivatives against multi-drug resistant strains of bacteria. The compound demonstrated significant inhibition against resistant strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria .
  • Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory mechanisms of related hydrazone compounds. The results indicated that these compounds could significantly reduce inflammation markers in cell culture models, providing insights into their potential use in treating inflammatory disorders .

Properties

Molecular Formula

C27H26N6O3S

Molecular Weight

514.6 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C27H26N6O3S/c1-27(2,3)21-14-12-20(13-15-21)25-30-31-26(32(25)22-9-5-4-6-10-22)37-18-24(34)29-28-17-19-8-7-11-23(16-19)33(35)36/h4-17H,18H2,1-3H3,(H,29,34)/b28-17+

InChI Key

ZCUUHAPTVVLVTN-OGLMXYFKSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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